4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine
Description
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-17(2)11-7-9-12(10-8-11)18-15-16-13-5-3-4-6-14(13)19-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQOFPMUALMYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine typically involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole ring. This reaction is often carried out in the presence of a catalyst, such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]), under reflux conditions in water . The yield of this reaction can range from 79% to 89%.
Industrial Production Methods
In industrial settings, the production of benzoxazole derivatives may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: These compounds are used in the development of new materials, such as polymers and dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
4-tert-Butyl-N,N-dimethylcyclohexan-1-amine
- Structure : Shares the N,N-dimethylcyclohexanamine core but replaces the benzoxazole-ether group with a bulky tert-butyl substituent.
- Its molecular weight (183.33 g/mol) is lower than the target compound .
- Applications: Likely used as an intermediate in organic synthesis or surfactants due to its non-polar character.
1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine
- Structure: Features an aminomethyl group instead of the benzoxazole-ether substituent.
- Synthesis : Prepared via Strecker condensation followed by LiAlH4 reduction, analogous to steps used for cyclohexanamine derivatives .
- Applications : Serves as a precursor for photochromic compounds (e.g., azobenzene derivatives) and glycine transporter inhibitors .
Fenoxaprop Ethyl Ester
- Structure: Contains a benzoxazol-2-yloxy-phenoxy group attached to a propionic acid ethyl ester, differing from the cyclohexanamine core in the target compound.
- Properties: Acts as an ACCase-inhibiting herbicide, similar to metamifop. The ester group enhances bioavailability, while the phenoxy bridge increases structural rigidity .
Comparative Analysis of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Applications |
|---|---|---|---|---|---|
| 4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine | C15H19N2O2 | 265.33 | Benzoxazole-ether, N,N-dimethyl | ~2.8 | Agrochemicals, pharmaceuticals |
| 4-tert-Butyl-N,N-dimethylcyclohexan-1-amine | C12H25N | 183.33 | tert-Butyl, N,N-dimethyl | 3.15 | Organic synthesis intermediates |
| 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine | C9H20N2 | 156.27 | Aminomethyl, N,N-dimethyl | ~1.5 | Photochromic compounds, drug design |
| Fenoxaprop Ethyl Ester | C22H23ClN2O6 | 446.88 | Benzoxazole-phenoxy, propionate ester | ~4.2 | Herbicide (ACCase inhibition) |
- logP Trends: The benzoxazole derivative exhibits moderate lipophilicity, balancing solubility and membrane permeability. Fenoxaprop’s higher logP aligns with its herbicidal activity, requiring lipid membrane penetration .
- Bioactivity : The benzoxazole-ether group in the target compound may confer herbicidal or enzyme-inhibitory properties, akin to metamifop’s ACCase inhibition .
Biological Activity
4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C16H20N2O
- Molecular Weight : 256.35 g/mol
The presence of the benzoxazole moiety is significant as it is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
Research indicates that derivatives of benzoxazole, including this compound, exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities.
Table 1: Inhibitory Potency Against AChE and BuChE
| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |
|---|---|---|
| This compound | TBD | TBD |
| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |
| Benzoxazole derivative analogues | 5.80 - 40.80 | 7.20 - 42.60 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
2. Neuroprotective Effects
In vitro studies have demonstrated that compounds containing the benzoxazole structure can provide neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These actions are crucial for developing treatments for conditions like Alzheimer's disease.
3. Anticancer Activity
Some benzoxazole derivatives have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study 1: Acetylcholinesterase Inhibition
A recent study synthesized multiple benzoxazole derivatives and evaluated their AChE inhibitory activity. Among these, several compounds exhibited lower IC50 values than Donepezil, indicating a higher potency as potential therapeutic agents for Alzheimer's disease .
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant properties of benzoxazole derivatives, highlighting their ability to scavenge free radicals effectively. This property contributes to their neuroprotective effects and suggests potential applications in treating neurodegenerative disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
